molecular formula C14H14FNO2 B4607529 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one

3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B4607529
M. Wt: 247.26 g/mol
InChI Key: BESMXUDQXYLZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features both a fluoroaniline and a methylfuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:

    Formation of the intermediate: The starting material, 4-fluoroaniline, is reacted with an appropriate acylating agent to form an intermediate.

    Coupling with methylfuran: The intermediate is then coupled with 5-methylfuran-2-yl compound under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: The fluoroaniline part of the molecule can undergo substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the propanone moiety.

    Substitution: Various substituted derivatives of the fluoroaniline moiety.

Scientific Research Applications

3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one may have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-1-(5-methylfuran-2-yl)propan-1-one
  • 3-(4-Bromoanilino)-1-(5-methylfuran-2-yl)propan-1-one
  • 3-(4-Methoxyanilino)-1-(5-methylfuran-2-yl)propan-1-one

Uniqueness

The presence of the fluoro group in 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one may confer unique properties such as increased metabolic stability or altered biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESMXUDQXYLZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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